4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
CAS No.:
Cat. No.: VC15343609
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C24H27N3O5/c1-14(2)32-12-6-11-27-23(15-9-10-18(29)19(13-15)31-3)20-21(25-26-22(20)24(27)30)16-7-4-5-8-17(16)28/h4-5,7-10,13-14,23,28-29H,6,11-12H2,1-3H3,(H,25,26) |
| Standard InChI Key | OACIGTDLGCEVFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Introduction
The compound 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule belonging to the pyrrolopyrazole class. This class of compounds is known for its diverse biological activities, including potential anti-inflammatory and anticancer properties. The compound's unique structure features multiple aromatic rings and functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups, contributing to its potential reactivity and biological properties.
Synthesis and Applications
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. These methods highlight the complexity and precision required in synthesizing such compounds. The potential applications of this compound include various fields due to its biological activities, although specific therapeutic applications are still under research.
Biological Activities and Potential Applications
Compounds similar to 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit diverse biological activities. The specific biological activity of this compound remains an area of active research, with studies focusing on its interactions with biological targets to understand its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume